Superior Cytotoxicity in Neuroblastoma Cells vs. 3-Deazaadenosine
ADOX demonstrates substantially greater cytotoxic potency against C-1300 murine neuroblastoma cells compared to the indirect methylation inhibitor 3-deazaadenosine. In a 72-hour viability assay, ADOX achieved a 50% inhibitory concentration (IC50) of 1.5 μM, whereas 3-deazaadenosine required a concentration of 56 μM to achieve the same effect [1].
| Evidence Dimension | Cytotoxicity (IC50 for cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.5 μM |
| Comparator Or Baseline | 3-deazaadenosine: IC50 = 56 μM |
| Quantified Difference | 37.3-fold higher potency |
| Conditions | C-1300 murine neuroblastoma cells; 72-hour incubation; cell viability assay |
Why This Matters
This 37.3-fold potency differential in a cancer-relevant cell line directly impacts experimental design, requiring lower working concentrations of ADOX and potentially reducing off-target effects relative to 3-deazaadenosine.
- [1] Mirkin, B. L., O'Dea, R. F., & Hogenkamp, H. P. (1987). Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships. Cancer Research, 47(14), 3650-3655. Retrieved from https://www.virascience.com/document/0bfcd4a9197e2348fcc7435d64befbd9d9086eff/. View Source
